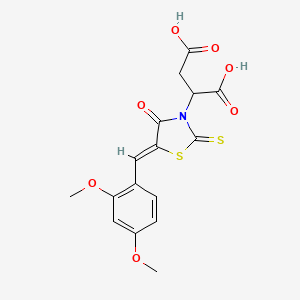

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid, also known as DMTS, is a thiazolidine derivative that has been extensively studied for its potential applications in various fields of science. DMTS has a unique chemical structure that makes it a promising candidate for use in scientific research.

Applications De Recherche Scientifique

- This compound exhibits potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers .

- The compound’s thiazolidine ring structure contributes to its antioxidant properties. It scavenges free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases .

- Studies suggest that this compound may modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, it could potentially be used in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Preliminary research indicates that the compound possesses antimicrobial activity against bacteria and fungi. It may serve as a basis for developing novel antimicrobial agents .

- Researchers have explored its hepatoprotective effects, particularly in protecting liver cells from damage caused by toxins or oxidative stress. This property could be valuable in liver disease management .

- The compound’s thiazolidine moiety has attracted interest in neuroprotection. It may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

- Due to its sulfur-containing thiazolidine ring, this compound can chelate metal ions. Chelation therapy is relevant in treating heavy metal poisoning and other metal-related disorders .

- Researchers have explored incorporating this compound into drug delivery systems. Its unique structure could enhance drug stability, solubility, and targeted delivery .

Anticancer Properties

Antioxidant Activity

Anti-inflammatory Effects

Antimicrobial Potential

Hepatoprotective Properties

Neuroprotective Applications

Potential as Metal Ion Chelator

Drug Delivery Systems

IUCrData (2021). Crystal structure of (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid. Link

Propriétés

IUPAC Name |

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO7S2/c1-23-9-4-3-8(11(6-9)24-2)5-12-14(20)17(16(25)26-12)10(15(21)22)7-13(18)19/h3-6,10H,7H2,1-2H3,(H,18,19)(H,21,22)/b12-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKHSMHNSXCFNL-XGICHPGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2381130.png)

![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)

![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)

![N-(2,3-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381151.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2381153.png)